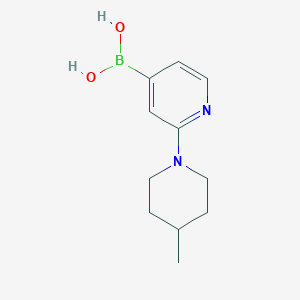

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

説明

Overview of Boronic Acids in Modern Chemistry

Boronic acids represent a fundamental class of organoboron compounds characterized by the general formula R-B(OH)₂, where R denotes an organic substituent linked to a boron atom through a carbon-boron bond. These compounds have emerged as indispensable tools in modern organic chemistry, primarily due to their unique chemical properties and remarkable versatility in synthetic applications. The structural hallmark of boronic acids lies in their boron atom, which exhibits trigonal planar geometry in its neutral state and can readily adopt tetrahedral coordination upon interaction with Lewis bases.

The fundamental chemistry of boronic acids is governed by the electron-deficient nature of the boron center, which confers Lewis acidic properties to these compounds. This electron deficiency enables boronic acids to form reversible covalent complexes with molecules containing vicinal diols, amino acids, hydroxamic acids, and other Lewis base donors. The equilibrium between the trigonal and tetrahedral forms is pH-dependent, with the pKa of most boronic acids typically around 9, while their tetrahedral boronate complexes exhibit pKa values near 7.

One of the most significant contributions of boronic acids to modern chemistry has been their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction has revolutionized the synthesis of biaryl compounds and has become a cornerstone methodology in pharmaceutical, agrochemical, and materials chemistry. The success of the Suzuki coupling relies on the ability of boronic acids to undergo transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds under mild reaction conditions.

Beyond their synthetic utility, boronic acids have found increasing applications in medicinal chemistry, molecular recognition, and sensor development. The approval of bortezomib as the first boronic acid-containing drug by the Food and Drug Administration in 2003 marked a pivotal moment in the pharmaceutical application of these compounds. This breakthrough demonstrated that boronic acids could serve as effective therapeutic agents, challenging previous assumptions about their potential toxicity and opening new avenues for drug development.

Significance of Heterocyclic Boronic Acids

Heterocyclic boronic acids represent a specialized subset of organoboron compounds that incorporate heteroatoms such as nitrogen, oxygen, or sulfur within their ring systems. These compounds have gained particular prominence in medicinal chemistry and materials science due to their enhanced biological activity and unique electronic properties compared to their carbocyclic counterparts. The presence of heteroatoms within the aromatic or aliphatic ring systems significantly influences the electronic distribution and reactivity patterns of these compounds.

Pyridine-containing boronic acids, in particular, have demonstrated exceptional utility in cross-coupling reactions and have shown promising biological activities. The nitrogen atom in the pyridine ring can participate in coordination chemistry, hydrogen bonding, and other intermolecular interactions, thereby expanding the scope of applications for these compounds. Research has shown that pyridine-2-boronic acid and its derivatives serve as versatile building blocks for the synthesis of complex heterocyclic systems.

The significance of heterocyclic boronic acids extends to their role in molecular recognition and sensor applications. Studies have revealed that certain heterocyclic boronic acids display unusual selectivity for specific biomolecules, such as sialic acids, which are intimately linked with tumor growth and cancer progression. For instance, 5-boronopicolinic acid has demonstrated significantly higher affinity for cell surface sialic acids compared to traditional boronic acid-based binding agents.

Piperidine-containing boronic acids have emerged as particularly important compounds in pharmaceutical research. The piperidine moiety is a common pharmacophore found in numerous bioactive molecules, and its incorporation into boronic acid structures has led to the development of compounds with enhanced biological activity and improved pharmacokinetic properties. These compounds have shown promise as proteasome inhibitors, enzyme inhibitors, and molecular probes for biological systems.

Structural Uniqueness of (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic Acid

The compound this compound represents a sophisticated example of heterocyclic boronic acid design, incorporating both pyridine and piperidine structural elements within a single molecular framework. This compound possesses the molecular formula C₁₁H₁₇BN₂O₂ and a molecular weight of 220.08 g/mol, positioning it as a moderately complex organic molecule with multiple functional groups capable of diverse chemical interactions.

The structural architecture of this compound features a pyridine ring substituted at the 4-position with a boronic acid group and at the 2-position with a 4-methylpiperidine moiety. This arrangement creates a unique electronic environment where the electron-withdrawing pyridine nitrogen and the electron-donating piperidine nitrogen exert opposing electronic effects on the boronic acid functionality. The 4-methyl substitution on the piperidine ring introduces additional steric considerations and influences the conformational preferences of the molecule.

The boronic acid group positioned at the 4-position of the pyridine ring is particularly significant from a reactivity perspective. This positioning places the boron center in a meta relationship to the pyridine nitrogen, which moderates the electronic influence of the heteroatom while maintaining sufficient activation for cross-coupling reactions. The spatial arrangement also allows for potential intramolecular interactions between the boronic acid group and the piperidine nitrogen, which could influence the compound's binding properties and reactivity patterns.

The molecular geometry of this compound is characterized by the chair conformation of the piperidine ring and the planar geometry of the pyridine system. The connection between these two ring systems through the nitrogen-carbon bond at the 2-position of pyridine creates a semi-rigid molecular scaffold that can adopt multiple conformations depending on the chemical environment. This conformational flexibility, combined with the multiple hydrogen bonding sites provided by the boronic acid hydroxyl groups and the basic nitrogen centers, makes this compound particularly suitable for molecular recognition applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of the chemical properties, structural characteristics, and synthetic methodologies associated with this compound. The primary objective is to consolidate current knowledge regarding this specific compound while placing it within the broader context of heterocyclic boronic acid chemistry. Through systematic analysis of available literature and chemical databases, this review seeks to elucidate the unique features that distinguish this compound from other boronic acid derivatives.

The scope of this review encompasses several key areas of investigation, beginning with a detailed structural analysis that examines the molecular geometry, electronic properties, and conformational behavior of the target compound. Particular attention will be devoted to understanding how the combination of pyridine and piperidine structural elements influences the overall chemical behavior and reactivity patterns of the boronic acid functionality. This analysis will draw upon computational studies, crystallographic data, and spectroscopic investigations where available.

A significant portion of this review will focus on the synthetic methodologies employed for the preparation of this compound and related compounds. The discussion will encompass both traditional synthetic approaches, such as metal-halogen exchange reactions and palladium-catalyzed borylation procedures, as well as more recent developments in C-H activation chemistry and other modern synthetic techniques. Comparative analysis of different synthetic routes will be provided to highlight the advantages and limitations of each approach.

The chemical reactivity section of this review will examine the participation of this compound in various organic transformations, with particular emphasis on cross-coupling reactions, condensation processes, and molecular recognition events. The influence of the heterocyclic substituents on reaction outcomes will be analyzed through examination of reaction mechanisms, kinetic studies, and product distributions. This analysis will provide insights into the optimal reaction conditions and potential applications of this compound in synthetic chemistry.

Finally, this review will explore the potential applications of this compound in various fields, including medicinal chemistry, materials science, and analytical chemistry. The discussion will consider how the unique structural features of this compound might confer advantages in specific applications, drawing parallels with related heterocyclic boronic acids that have demonstrated success in these areas. Through this comprehensive analysis, the review aims to provide a foundation for future research directions and potential commercial applications of this important class of compounds.

特性

IUPAC Name |

[2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9,15-16H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIYKJCXQNMUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196681 | |

| Record name | Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-45-5 | |

| Record name | Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the boronic acid group on a pre-formed pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid, are known for their role as enzyme inhibitors, particularly in cancer therapy. Research indicates that compounds with boronic acid moieties can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, studies have shown that modifications to boronic acids can enhance selective toxicity towards cancer cells, including breast cancer cells . The unique structure of this compound may allow it to interact with specific biological targets involved in cancer progression.

1.2 Antibacterial Properties

Recent investigations have highlighted the antibacterial potential of boronic acid derivatives against resistant pathogens. The presence of the piperidine moiety in this compound could enhance its activity against bacterial strains by modulating neurotransmitter systems and influencing bacterial signaling pathways . This suggests a dual mechanism where the compound may not only inhibit bacterial growth but also affect bacterial communication.

1.3 Antiviral Activity

The compound's structural characteristics suggest potential antiviral applications as well. Boronic acids have been explored for their ability to inhibit viral replication mechanisms. For example, derivatives similar to this compound have shown promise against viruses like SARS-CoV-2, highlighting the need for further studies into its efficacy as an antiviral agent .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

Boronic acids are widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The incorporation of this compound into these reactions can facilitate the formation of complex organic molecules through the coupling of aryl halides with various nucleophiles . This application is crucial for synthesizing pharmaceuticals and biologically active compounds.

2.2 Sensor Development

Boronic acids are also employed in the development of sensors for carbohydrates and other biomolecules due to their ability to form reversible covalent bonds with diols. The application of this compound in sensor technology could enhance detection methods for glucose and other sugars, providing valuable tools for diabetes management and other health monitoring applications .

Case Studies and Research Findings

作用機序

The mechanism of action of (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In the Suzuki-Miyaura coupling reaction, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent formation of a carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Structural Analogs and Physicochemical Properties

The following table compares (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid with key analogs:

*Estimated based on structural analogs.

†Calculated from formula.

‡Inferred from kinase inhibitor analogs in .

Key Observations :

- Boronic Acid Position : Pyridine-4-yl boronic acids (as in the target compound) are more electron-deficient than phenylboronic acids, favoring faster Suzuki couplings with aryl halides .

- Steric Hindrance : The 4-methylpiperidine group at position 2 may reduce reactivity in cross-coupling reactions compared to smaller substituents (e.g., morpholine) .

Comparative Activity Data :

‡Hypothetical range based on structural similarity.

生物活性

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17BN2O2. It features a pyridine ring substituted with a piperidine moiety and a boronic acid group, which is significant for its reactivity in various chemical reactions, particularly in organic synthesis.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors. In the case of this compound, the mechanism typically involves the formation of a boronate complex that can interact with target proteins or enzymes, facilitating or inhibiting specific biological processes.

1. Enzyme Inhibition

Research has indicated that boronic acids can act as inhibitors for various enzymes. For instance, studies have shown that similar boronic acid derivatives inhibit serine proteases, such as dipeptidyl peptidase IV (DPPIV), which is involved in glucose metabolism and immune responses . The structure-activity relationship (SAR) studies highlight that modifications in the piperidine or pyridine rings can significantly alter inhibitory potency.

2. Antiviral Activity

Recent investigations have explored the antiviral potential of boronic acids against viruses such as dengue and SARS-CoV-2. Compounds similar to this compound have demonstrated efficacy in inhibiting viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting a promising therapeutic avenue for viral infections .

3. Cancer Therapy

Boronic acids are also being studied for their anticancer properties. The incorporation of piperidine moieties into boronic acid structures has been associated with enhanced cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown improved activity in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid, and how can reaction efficiency be optimized?

- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a primary method. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like CsF or Na₂CO₃ as bases ().

- Solvent : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres.

- Temperature : 80–100°C for 12–24 hours.

- Optimization : Monitor reaction progress via TLC (Rf ~0.4 in petroleum ether/EtOAc) and purify via column chromatography. Yield improvements (e.g., 64% in similar aryl boronic acid couplings) rely on stoichiometric control of boronic acid (1.5 equiv) and aryl halide partners ().

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-4-yl and piperidinyl groups) ( ).

- HPLC : Use C18 columns with methanol/buffer mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer) ().

- Purity assessment : GC-MS for trace impurities (e.g., C4/C2 ratio >99/1) ().

Q. How can stability issues in aqueous solutions be mitigated during experiments?

- Buffer selection : Sodium acetate (pH 4.6) or ammonium acetate (pH 6.5) buffers stabilize boronic acids by minimizing hydrolysis ().

- Storage : Store at 2–8°C under nitrogen/argon to prevent oxidation ( ).

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Challenges : Low crystal quality due to flexible piperidinyl groups.

- Solutions : Use SHELXL for refinement of high-resolution data. Key steps:

Q. How does computational modeling predict reactivity in cross-coupling reactions?

- DFT studies : Calculate pKa (~7.62) to predict boronic acid nucleophilicity.

- Reactivity trends : Electron-deficient pyridinyl groups enhance Suzuki coupling rates ( ).

- Software : Gaussian or ORCA for optimizing transition states (e.g., Pd-B oxidative addition steps) ( ).

Q. What role does this compound play in synthesizing macrocyclic or radioisotope-labeled derivatives?

- Macrocycle synthesis : Acts as a boronic acid partner in Pd-mediated macrocyclization (e.g., with dihalides). Example: Coupling with indazole derivatives yields N,N-diethyl carboxamides ().

- Radioisotope labeling : React with diacetoxyiodo derivatives for ¹⁸F incorporation. Note: Electron-rich partners (e.g., thiophenes) may require optimization to avoid side reactions ().

Q. How do structural modifications (e.g., methylpiperidinyl vs. phenyl groups) impact biological activity?

- SAR studies : Piperidinyl groups enhance solubility and target binding (e.g., CNS targets). Compare with phenyl analogs using:

- LogP : Predicted logP ~1.24 (vs. ~2.1 for phenyl analogs) ( ).

- In vitro assays : Test permeability (Caco-2) and metabolic stability (microsomal assays) ().

Methodological Notes

- Contradictions : highlights challenges in radioisotope labeling due to side reactions, whereas demonstrates successful coupling under similar conditions. Optimize Pd catalyst loading (1–5 mol%) and reaction time to reconcile discrepancies.

- Safety : Follow GHS protocols (e.g., H315/H319 for skin/eye irritation) and use fume hoods during synthesis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。